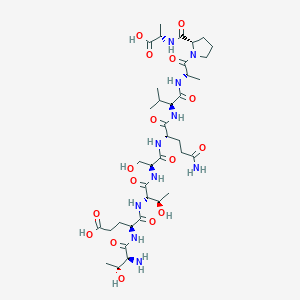
Antennapedia Peptide(TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Antennapedia Peptide is a 16 amino acid peptide, originally derived from the 60 amino acid long homeodomain of the Drosophila transcription factor Antennapedia and is a member of the family of Cell-penetrating peptides.
Scientific Research Applications
Cell-Penetrating Peptide-Mediated Delivery
Cell Penetration and Delivery Efficiency : Antennapedia peptide has been utilized extensively for in vitro and in vivo delivery of biologically active peptides. It demonstrates significant uptake in various cell lines and shows a specific kinetic uptake profile (Jones et al., 2005).
Protein Target Validation : Conjugation of proteins and antisense to antennapedia peptides results in rapid translocation into cells, offering potential for determining protein function both in vitro and in vivo (Lindsay, 2002).
Gene Targeting and Mutagenesis
- Enhanced Gene-targeted Mutagenesis : Antennapedia peptide conjugates with triplex-forming oligonucleotides significantly enhance mutation frequency in targeted genes, suggesting potential in gene-targeted mutagenesis (Rogers et al., 2004).
Neurological Applications
- Regulation of Neural Morphogenesis : Antennapedia homeobox peptide affects morphological differentiation in mammalian nerve cells, implicating its role in neural morphogenesis (Joliot et al., 1991).
Cancer Research
- Inhibition of Cancer Cell Growth : Peptides derived from p21WAF1, when linked to the Antennapedia internalization sequence, have been shown to inhibit the growth of human cancer cells, highlighting a potential therapeutic application (Bonfanti et al., 1997).
Immunology and Vaccine Development
- Enhancement of Immunogenicity : A peptide from Antennapedia facilitates the uptake of CTL epitope peptides into antigen-presenting cells, enhancing their immunogenicity and suggesting potential in vaccine development (Pietersz et al., 2001).
Cellular Uptake and Distribution
- Effects on Cellular Distribution : Studies have shown that Antennapedia peptide conjugation can influence the distribution of molecular compounds in rats, providing insights into cellular uptake mechanisms (Kameyama et al., 2006).
Applications in Cell Biology
Cellular Internalization and Applications : The Antennapedia homeodomain is known for its ability to translocate across biological membranes, and a sequence within it can act as an internalization vector for various molecules. This has implications for cell biology research (Prochiantz, 1996).
Gene Regulation : Cell-penetrating peptides, such as those derived from the Antennapedia homeodomain, have been identified as tools for gene regulation, offering a promising approach for targeted delivery (Järver & Langel, 2004).
Understanding TFA's Role in Peptide Stability
- TFA in Peptide Stability : Research has investigated the impact of Trifluoroacetate (TFA) on the aggregation and stability of peptides, which is crucial for understanding the role of TFA in peptide-based research (Nassif et al., 2017).
properties
Molecular Formula |
C₁₀₄H₁₆₈N₃₄O₂₀S.C₂HF₃O₂ |
|---|---|
Molecular Weight |
2360.82 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




